molecular formula C18H18O4 B14080283 (4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester CAS No. 1256466-41-7

(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester

Cat. No.: B14080283
CAS No.: 1256466-41-7
M. Wt: 298.3 g/mol
InChI Key: DBRMVECABYDTRU-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester is a complex organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3331 . This compound is characterized by its unique structure, which includes a benzene ring, an acetic acid moiety, and an ethyl ester group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps, including esterification, oxidation, and substitution reactions. One common synthetic route starts with the esterification of benzeneacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. This is followed by the introduction of the 2-methyl-alpha-oxo group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst. Finally, the phenylmethoxy group is introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base, such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester is typically carried out in large-scale reactors with precise control over reaction conditions, such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Phenylmethanol, sodium hydroxide (NaOH), organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes, receptors, or other biomolecules. The presence of the phenylmethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level. Additionally, the 2-methyl-alpha-oxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester can be compared with other similar compounds, such as:

    Benzeneacetic acid, ethyl ester: Lacks the 2-methyl-alpha-oxo and phenylmethoxy groups, resulting in different reactivity and applications.

    Benzeneacetic acid, 2-methyl-alpha-oxo-ethyl ester: Similar structure but without the phenylmethoxy group, affecting its lipophilicity and biological activity.

    Phenylacetic acid, ethyl ester: Lacks the 2-methyl-alpha-oxo group, leading to different chemical properties and uses.

The unique combination of functional groups in Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester makes it a valuable compound in various fields of research and industry.

Biological Activity

(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This compound features a benzyloxy group, a methyl group, and an oxoacetic acid moiety, which contribute to its overall biological activity.

Anti-inflammatory Effects

Compounds with similar phenolic structures have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. The presence of the benzyloxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could contribute to its biological effects. For example, SAR studies on related compounds indicate that modifications to the acetic acid moiety can significantly influence enzyme inhibition profiles. Such modifications may enhance selectivity for targets like cyclooxygenase (COX) or lipoxygenase (LOX), which are relevant in inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related compounds include:

Compound PPARα EC50 (nM) PPARγ EC50 (nM) Log P CYP3A4 Inhibition (%)
Compound A41920.8<10
Compound B2.9331.128

The data indicates that modifications to the aromatic ring and substituents can lead to varying degrees of agonistic activity towards PPAR receptors, which are critical in metabolic regulation .

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated significant antitumor effects in vivo. The study showed a marked decrease in tumor cell viability and an increase in apoptotic markers in treated EAC-bearing mice. Histopathological examinations confirmed no adverse effects on liver and kidney functions, suggesting a favorable safety profile .

Properties

CAS No.

1256466-41-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 2-(2-methyl-4-phenylmethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C18H18O4/c1-3-21-18(20)17(19)16-10-9-15(11-13(16)2)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

DBRMVECABYDTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C

Origin of Product

United States

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